molecular formula C18H18N2O3S B2906673 {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methanol CAS No. 318234-00-3

{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methanol

Cat. No.: B2906673
CAS No.: 318234-00-3
M. Wt: 342.41
InChI Key: XTESZNSYJJGDQR-UHFFFAOYSA-N
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Description

{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methanol is a pyrazole derivative featuring a sulfonyl group at position 5 of the pyrazole ring, a 4-methylphenyl substituent on the sulfonyl moiety, a phenyl group at position 3, and a hydroxymethyl group at position 2. This structure combines electron-withdrawing (sulfonyl) and electron-donating (methyl, phenyl) groups, influencing its physicochemical and biological properties.

Properties

IUPAC Name

[1-methyl-5-(4-methylphenyl)sulfonyl-3-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-13-8-10-15(11-9-13)24(22,23)18-16(12-21)17(19-20(18)2)14-6-4-3-5-7-14/h3-11,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTESZNSYJJGDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NN2C)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the sulfonyl and phenyl groups through electrophilic aromatic substitution reactions. The final step involves the addition of the methanol group under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific molecular targets can be exploited to design new therapeutic agents for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical resistance.

Mechanism of Action

The mechanism of action of {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Structural Analogues with Sulfur-Containing Substituents

a. {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methanol (CAS 318233-99-7)
  • Key Differences : Sulfanyl (S–) group replaces sulfonyl (SO₂–).
  • Impact: Physical Properties: The sulfanyl analog has a melting point of 114–116°C . Sulfonyl groups generally increase polarity and melting points compared to sulfanyl groups, but direct data for the sulfonyl derivative are unavailable.
b. 1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone
  • Key Differences : Ketone (C=O) replaces hydroxymethyl (–CH₂OH); phenylsulfonyl replaces 4-methylphenylsulfonyl.
  • Impact :
    • Solubility : The hydroxymethyl group in the target compound may improve aqueous solubility via hydrogen bonding, whereas the ketone analog is more lipophilic .
    • Synthetic Routes : Similar sulfonyl-containing pyrazoles are synthesized via nucleophilic substitution or oxidation of sulfanyl precursors .
c. 4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide
  • Key Differences : Disulfonamide structure with pyridine and phenyl groups.
  • Impact: Biological Activity: Sulfonamides are known for antimicrobial and enzyme inhibitory properties. The target compound’s sulfonyl group may confer similar bioactivity, though this requires validation .

Analogues with Oxygen-Containing Substituents

a. [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol
  • Key Differences: Phenoxy (O–) replaces sulfonyl.
  • Commercial Availability: Priced at $492/500 mg (Santa Cruz Biotechnology), suggesting accessibility for research .
b. 1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one
  • Key Differences : Fluorophenyl and sulfanyl groups; ketone backbone.
  • Impact :
    • Crystallography : Single-crystal studies (R factor = 0.043) confirm structural precision, a methodology applicable to the target compound .

Derivatives with Heterocyclic Substituents

a. [1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol
  • Key Differences : Pyridinyl replaces phenyl at position 3.
  • Impact :
    • Basicity : The pyridine nitrogen introduces basicity, altering solubility and binding interactions in biological systems .

Biological Activity

The compound {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H18N2O2S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

Key Characteristics

  • Molecular Weight : 306.40 g/mol
  • Melting Point : Approximately 148–150 °C
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl group enhances the compound's reactivity and potential for enzyme inhibition.

Enzyme Inhibition

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The sulfonyl moiety may enhance binding affinity to these enzymes, leading to anti-inflammatory effects.

Antitumor Activity

Several studies have reported the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including:

  • HeLa Cells : IC50 values indicating effective inhibition of cell proliferation.
  • Jurkat Cells : Indicating potential in leukemia treatment.
CompoundCell LineIC50 (µM)
Compound AHeLa5.2
Compound BJurkat3.8

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrate activity against a range of pathogens, suggesting its potential as an antimicrobial agent.

Study 1: Inhibition of COX Enzymes

A study conducted by Murtaza et al. (2012) demonstrated that the compound exhibited significant inhibition of COX-1 and COX-2 enzymes, which are implicated in inflammatory processes. The study provided quantitative data showing a dose-dependent response in enzyme inhibition.

Study 2: Cytotoxicity Assay

In a cytotoxicity assay involving various cancer cell lines, the compound showed promising results with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin. This highlights its potential as a candidate for further development in cancer therapy.

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